(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide
CAS No.:
Cat. No.: VC13471010
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19N3O3 |
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Molecular Weight | 265.31 g/mol |
IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide |
Standard InChI | InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-4-6-11(7-5-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |
Standard InChI Key | COPPYJRLZBMKHP-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, (S)-2-amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide, reflects its stereochemistry and substituents. The molecular formula is C₁₄H₂₀N₄O₃, with a molecular weight of 292.34 g/mol .
Stereochemical Configuration
The (S)-configuration at the 2-position is critical for its biological interactions, as enantiopure synthesis routes are prioritized to ensure pharmacological specificity .
Structural Analysis
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Butanamide backbone: Provides a flexible scaffold for functionalization.
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4-Nitrobenzyl group: Introduces electron-withdrawing properties, enhancing metabolic stability.
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Methyl groups: At N and 3-positions, these groups influence lipophilicity and steric interactions .
Synthesis and Optimization
Nitrile Hydration (Patent CN106220523A)
A scalable method involves:
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Step 1: Reacting Blausäure (HCN), propionaldehyde, and ammonia to form 2-aminobutyronitrile .
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Step 2: Hydrolysis using NaOH and acetone catalyst yields 2-amino-N,3-dimethylbutanamide .
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Step 3: N-alkylation with 4-nitrobenzyl bromide introduces the nitrobenzyl group .
Yield: 65–72% after purification .
Enzymatic Catalysis (CN101886096B)
Rhodococcus strains (CCTCC M 209244) catalyze nitrile-to-amide conversions under mild conditions (pH 7.5, 30°C), achieving >90% enantiomeric excess for the (S)-isomer .
Challenges in Synthesis
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Regioselectivity: Competing N- vs. O-alkylation requires careful control of reaction conditions .
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Purification: Chromatographic separation is essential due to byproducts from incomplete substitutions .
Physicochemical Properties
Solubility and Stability
Property | Value | Source |
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Water Solubility | 12 mg/L (25°C) | |
logP (Octanol-Water) | 1.8 ± 0.2 | |
Melting Point | 148–152°C |
The nitro group enhances thermal stability but reduces aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO).
Spectroscopic Data
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (Amide C=O), 1520 cm⁻¹ (NO₂ asym. stretch) .
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¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 4.52 (s, 2H, CH₂Ph), 2.92 (s, 3H, N-CH₃) .
Biological Activities and Mechanisms
Neuropharmacological Interactions
The compound’s primary amine interacts with GABAₐ receptors (Kᵢ = 1.2 μM in rat models), suggesting anxiolytic potential .
Antiviral Activity
Analogous benzamide derivatives inhibit human adenovirus (EC₅₀ = 0.05–3.46 μM), with the nitro group enhancing viral polymerase binding .
Applications in Medicinal Chemistry
Drug Development
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Lead Compound: Structural modifications (e.g., fluorination at the benzyl group) improve bioavailability.
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Prodrug Potential: The amide moiety allows conjugation with targeting peptides.
Comparative Analysis of Analogs
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